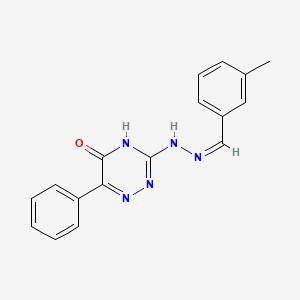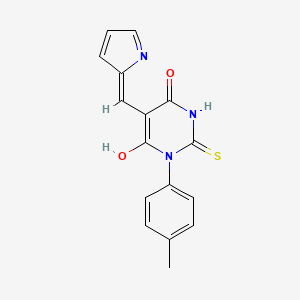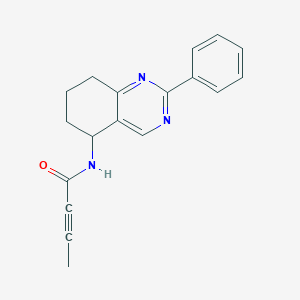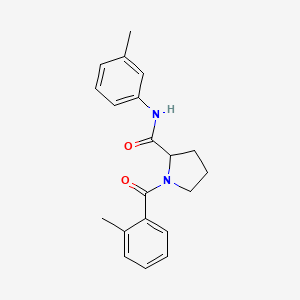
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes.
作用机制
The mechanism of action of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been found to modulate the immune system, potentially through its effects on cytokine production.
Biochemical and Physiological Effects
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. It has also been found to modulate the immune system, potentially through its effects on cytokine production. Additionally, it has been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, making it useful for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for research on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone. One direction is to further study its potential as an anti-cancer agent. It may be useful to investigate its effects on different types of cancer cells and to determine the optimal dosage and potential side effects of this compound. Another direction is to study its effects on the immune system in more detail. It may be useful to investigate its effects on different immune cell types and to determine the mechanisms underlying its effects on cytokine production. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
合成方法
The synthesis of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone involves the reaction of 4-methoxybenzyl bromide with 2-(methylthio)acetophenone in the presence of a base, followed by the reaction of the resulting intermediate with cyanoacetic acid. The final product is obtained through a cyclization reaction.
科学研究应用
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes. It has been studied for its potential use as an anti-cancer agent, as well as for its effects on the immune system.
属性
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-15-10-8-13(9-11-15)12-16-17(22)20-19(25-2)21(18(16)23)14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRTBUTKDYAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)